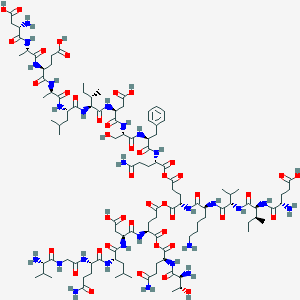
Phlhrh (14-36), ala(17)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phlhrh (14-36), ala(17)- is a peptide hormone that is involved in regulating various physiological processes in the body. It is a member of the gonadotropin-releasing hormone (GnRH) family of peptides and is primarily produced by the hypothalamus. Phlhrh (14-36), ala(17)- has been extensively studied for its potential applications in scientific research, particularly in the field of reproductive endocrinology.
Wirkmechanismus
Phlhrh (Phlhrh (14-36), ala(17)-), ala(17)- acts by binding to specific receptors on the surface of pituitary cells, known as gonadotropes. This binding triggers a cascade of biochemical events, ultimately leading to the release of LH and FSH from the pituitary gland. The precise mechanism by which Phlhrh (Phlhrh (14-36), ala(17)-), ala(17)- regulates gonadotropin secretion is still not fully understood and is an area of active research.
Biochemische Und Physiologische Effekte
The primary physiological effect of Phlhrh (Phlhrh (14-36), ala(17)-), ala(17)- is the regulation of gonadotropin secretion. It has been shown to stimulate the release of LH and FSH from the pituitary gland, which, in turn, regulates the production of testosterone and estrogen in the gonads. Additionally, Phlhrh (Phlhrh (14-36), ala(17)-), ala(17)- has been shown to have a role in the regulation of other physiological processes, such as the immune system and energy metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Phlhrh (Phlhrh (14-36), ala(17)-), ala(17)- in laboratory experiments is its well-established role in the regulation of gonadotropin secretion. This makes it a valuable tool for studying the complex interactions between the hypothalamus, pituitary gland, and gonads. However, one limitation of using Phlhrh (Phlhrh (14-36), ala(17)-), ala(17)- is its relatively short half-life in the body. This can make it challenging to administer and study in vivo.
Zukünftige Richtungen
There are several areas of future research that could be explored in relation to Phlhrh (Phlhrh (14-36), ala(17)-), ala(17)-. One area of interest is the precise mechanism by which Phlhrh (Phlhrh (14-36), ala(17)-), ala(17)- regulates gonadotropin secretion. Another area of interest is the potential therapeutic applications of Phlhrh (Phlhrh (14-36), ala(17)-), ala(17)- in the treatment of reproductive disorders. Finally, the development of novel analogs of Phlhrh (Phlhrh (14-36), ala(17)-), ala(17)- with improved pharmacokinetic properties could also be an area of future research.
Conclusion
Phlhrh (Phlhrh (14-36), ala(17)-), ala(17)- is a peptide hormone that plays a critical role in regulating gonadotropin secretion and has potential applications in scientific research. Its synthesis involves the use of SPPS techniques, and it acts by binding to specific receptors on the surface of pituitary cells. Phlhrh (Phlhrh (14-36), ala(17)-), ala(17)- has several physiological effects, including the regulation of gonadal hormone production, the immune system, and energy metabolism. While it has advantages as a tool in laboratory experiments, its relatively short half-life is a limitation. Future research could explore the precise mechanism of action, therapeutic applications, and development of novel analogs.
Synthesemethoden
The synthesis of Phlhrh (Phlhrh (14-36), ala(17)-), ala(17)- involves the use of solid-phase peptide synthesis (SPPS) techniques. This method involves the stepwise addition of amino acids to a growing peptide chain, with each addition being protected by a temporary chemical group. Once the desired peptide sequence has been synthesized, the temporary chemical groups are removed, and the peptide is purified using high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
Phlhrh (Phlhrh (14-36), ala(17)-), ala(17)- has been used extensively in scientific research, particularly in the field of reproductive endocrinology. It has been shown to play a critical role in regulating the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. These hormones, in turn, regulate the production of testosterone and estrogen in the gonads.
Eigenschaften
CAS-Nummer |
130888-39-0 |
|---|---|
Produktname |
Phlhrh (14-36), ala(17)- |
Molekularformel |
C111H177N27O43 |
Molekulargewicht |
2577.7 g/mol |
IUPAC-Name |
(4S)-4-amino-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]oxy-1-[(4S)-5-[(2S)-5-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-oxopentanoyl]oxy-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]oxy-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C111H177N27O43/c1-16-53(11)88(138-101(168)69(42-50(5)6)130-91(158)56(14)122-94(161)63(30-37-79(147)148)124-90(157)55(13)121-93(160)60(114)44-80(149)150)106(173)134-72(46-82(153)154)100(167)135-73(48-139)102(169)132-70(43-58-23-19-18-20-24-58)98(165)127-64(28-34-75(116)142)108(175)179-83(155)38-31-66(126-95(162)61(25-21-22-40-112)125-105(172)87(52(9)10)136-107(174)89(54(12)17-2)137-92(159)59(113)26-36-78(145)146)109(176)180-84(156)39-32-67(111(178)181-110(177)65(29-35-76(117)143)129-104(171)86(119)57(15)140)128-99(166)71(45-81(151)152)133-97(164)68(41-49(3)4)131-96(163)62(27-33-74(115)141)123-77(144)47-120-103(170)85(118)51(7)8/h18-20,23-24,49-57,59-73,85-89,139-140H,16-17,21-22,25-48,112-114,118-119H2,1-15H3,(H2,115,141)(H2,116,142)(H2,117,143)(H,120,170)(H,121,160)(H,122,161)(H,123,144)(H,124,157)(H,125,172)(H,126,162)(H,127,165)(H,128,166)(H,129,171)(H,130,158)(H,131,163)(H,132,169)(H,133,164)(H,134,173)(H,135,167)(H,136,174)(H,137,159)(H,138,168)(H,145,146)(H,147,148)(H,149,150)(H,151,152)(H,153,154)/t53-,54-,55-,56+,57+,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,85-,86-,87-,88-,89-/m0/s1 |
InChI-Schlüssel |
FTKWOHHJLKADAW-XYUJJKTFSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)OC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)N)C(=O)OC(=O)CC[C@@H](C(=O)OC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)N)NC(=O)[C@H](CCC(=O)O)N |
SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)OC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N)C(=O)OC(=O)CCC(C(=O)OC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)C)N)NC(=O)C(CCC(=O)O)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)OC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N)C(=O)OC(=O)CCC(C(=O)OC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)C)N)NC(=O)C(CCC(=O)O)N |
Andere CAS-Nummern |
130888-39-0 |
Synonyme |
17-Ala-phLHRH (14-36) human gonadotropin-releasing hormone precursor fragment (14-36), Ala(17)- phGnRH (14-36), Ala(17)- phLHRH (14-36), Ala(17)- phLHRH (14-36), alanine(17)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




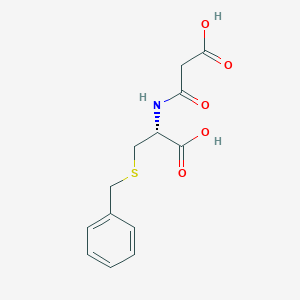
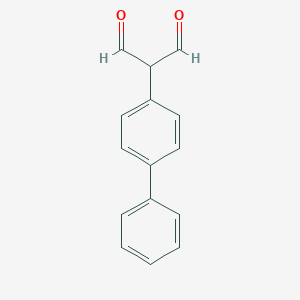
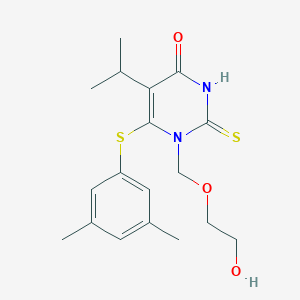
![2,6-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B145278.png)
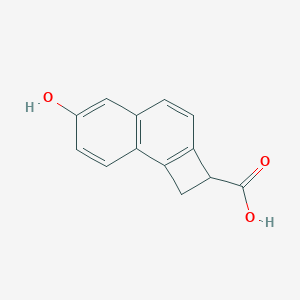
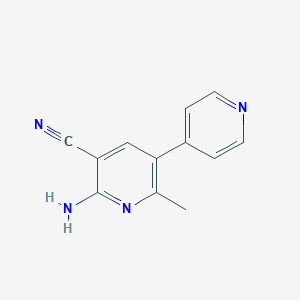
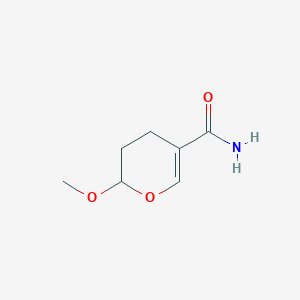
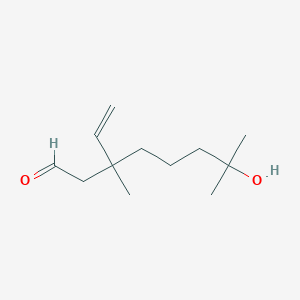
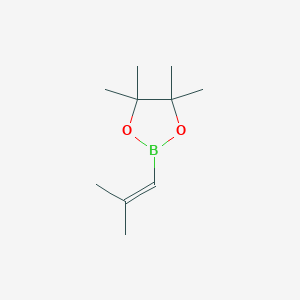
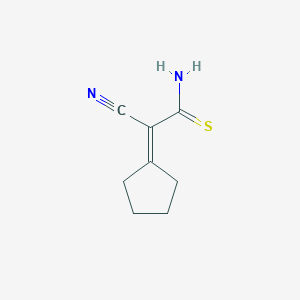
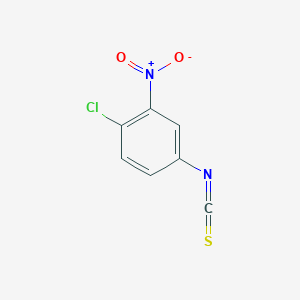
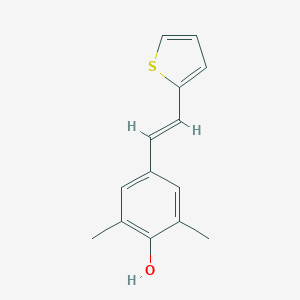
![Methyl 4-[(chlorosulfonyl)methyl]benzoate](/img/structure/B145306.png)